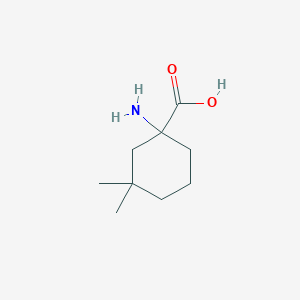

1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid

Description

1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid is a cyclohexane-based non-proteinogenic amino acid featuring a carboxylic acid (-COOH) and an amino (-NH₂) group at the 1-position, with two methyl (-CH₃) substituents at the 3-position. The dimethyl groups introduce significant steric hindrance, reducing ring flexibility and enhancing hydrophobicity compared to simpler cyclohexane derivatives like 1-aminocyclohexane-1-carboxylic acid ().

Properties

IUPAC Name |

1-amino-3,3-dimethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(2)4-3-5-9(10,6-8)7(11)12/h3-6,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLUUBZIUUDZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Functional Group Introduction

A common laboratory synthesis starts from 3,3-dimethylcyclohexanone as the key precursor. The general synthetic sequence involves:

- Cyclization of suitable precursors to form the 3,3-dimethylcyclohexanone ring system.

- Amination of the ketone group to introduce the amino functionality at the 1-position.

- Carboxylation to install the carboxylic acid group at the 1-position, typically via oxidation or direct carboxylation reactions.

This approach often requires strong bases and acids to facilitate the amination and carboxylation steps, with careful control of temperature and reaction time to maximize yield and selectivity.

Esterification and Salt Formation (Derivative Preparation)

In some synthetic strategies, the carboxylic acid group is first converted to an ester (e.g., methyl ester) to facilitate purification and handling. For example:

- Starting from cyclohexanone, amination yields 1-amino-3,3-dimethylcyclohexane-1-carboxylate.

- The carboxylic acid is esterified with methanol under acidic conditions to form methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate.

- Treatment with hydrochloric acid produces the hydrochloride salt, improving stability and solubility for further applications.

Catalytic Reduction and Isomerization (Related Cyclohexane Amino Acids)

Although specific to trans-4-aminomethylcyclohexane-1-carboxylic acid, catalytic hydrogenation methods provide insights into efficient industrial synthesis of cyclohexane amino acid derivatives:

- Catalytic reduction of aromatic precursors (e.g., p-aminomethylbenzoic acid) under hydrogen pressure (20–200 kg/cm²) and elevated temperatures (70–200 °C) yields cyclohexane amino acid isomers.

- Simultaneous trans-isomerization during reduction improves yield of the desired stereoisomer.

- Reaction times vary from 0.5 to 20 hours depending on conditions.

This method exemplifies how catalytic hydrogenation and controlled isomerization can be applied to related compounds, potentially adaptable for 1-amino-3,3-dimethylcyclohexane-1-carboxylic acid synthesis.

Industrial Production Methods

Industrial synthesis emphasizes scalability, yield optimization, and purity control:

- Large-scale chemical reactors and continuous flow processes are employed to maintain consistent reaction conditions.

- Catalysts are used to enhance reaction rates and selectivity, especially for amination and carboxylation steps.

- Reaction parameters such as temperature, pressure, and reagent concentration are finely tuned to maximize product yield and minimize by-products.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | Suitable ketone precursors | Formation of 3,3-dimethylcyclohexanone ring |

| Amination | Strong bases/acids, ammonia or amine sources | Introduction of amino group at C-1 |

| Carboxylation | Oxidizing agents or CO2 under pressure | Formation of carboxylic acid group |

| Esterification | Methanol, acid catalyst (e.g., HCl, H2SO4) | For methyl ester derivatives |

| Salt Formation | Hydrochloric acid | To form hydrochloride salts for stability |

Common oxidizing agents include potassium permanganate and hydrogen peroxide for related oxidation steps, while reducing agents like lithium aluminum hydride or sodium borohydride are used for modifications of the carboxyl or amino groups.

Research Findings and Analytical Data

- The amino acid undergoes typical reactions such as oxidation (to nitroso/nitro derivatives), reduction (to alcohols/aldehydes), and substitution (amide formation).

- Industrially, continuous flow reactors improve safety and reproducibility.

- Purity is assessed by chromatographic techniques and spectroscopic methods (NMR, IR, MS).

- The stereochemistry at the cyclohexane ring is critical for biological activity and is controlled during synthesis by choice of catalysts and reaction conditions.

Summary Table of Preparation Methods

This detailed synthesis overview of this compound integrates diverse research findings and industrial practices, highlighting the critical synthetic steps, reagents, and conditions required to obtain this amino acid derivative with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is used in the study of enzyme-substrate interactions and as a model compound for understanding amino acid behavior.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-amino-3,3-dimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Amino-1-cyclohexanecarboxylic Acid

3-Aminocyclohexanecarboxylic Acid

- Structure: Amino group at the 3-position instead of the 1-position.

- Key Difference: Altered stereoelectronic properties due to amino group placement, affecting receptor binding.

1-Amino-3,3,5,5-Tetramethylcyclohexane-1-carboxylic Acid

- Structure : Additional methyl groups at the 5-position.

- Impact : Increased hydrophobicity and steric bulk, likely reducing solubility and altering pharmacokinetic profiles compared to the dimethyl variant ().

Smaller Cyclic Analogues

1-Amino-3,3-dimethylcyclobutane-1-carboxylic Acid Hydrochloride

- Structure: Cyclobutane ring with dimethyl and amino-carboxylic acid groups.

- Hydrochloride salt formulation improves stability ().

trans-3,4-DFACPC (1-Amino-3,4-difluorocyclopentane-1-carboxylic Acid)

- Structure : Cyclopentane with fluorine substituents.

- Applications : Used as a PET imaging agent due to fluorine-18 labeling; fluorination enhances blood-brain barrier penetration ().

Fluorinated Derivatives

1-Amino-3,3-difluorocyclobutane-1-carboxylic Acid

- Structure : Cyclobutane with difluoro and dimethyl groups.

- Impact : Fluorine atoms increase electronegativity and metabolic stability, making it suitable for radiopharmaceuticals ().

Comparative Analysis of Key Properties

Biological Activity

1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid (ADCA) is a cyclic amino acid derivative notable for its biological activity and potential applications in pharmacology and organic synthesis. This article discusses its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

ADCA features a cyclohexane ring with an amino group and a carboxylic acid group, which significantly influence its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 173.24 g/mol. The presence of the amino group allows for hydrogen bonding, while the carboxylic acid group can participate in acid-base reactions, facilitating interactions with various biological targets.

The biological activity of ADCA is primarily attributed to its ability to interact with enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : ADCA acts as a potent inhibitor for specific enzymes involved in metabolic pathways. Its structural features enable it to mimic natural substrates or inhibitors, making it valuable for studying enzyme kinetics.

- Receptor Modulation : The compound can modulate receptor activity through ionic interactions and hydrogen bonding at active sites, influencing various signaling pathways within cells.

Enzyme Interactions

Research indicates that ADCA exhibits significant inhibitory effects on enzymes involved in amino acid metabolism and neurotransmitter synthesis. For example:

- Inhibition of Amino Acid Metabolism : Studies have shown that ADCA can inhibit enzymes such as transaminases, affecting the metabolism of branched-chain amino acids.

- Neurotransmitter Synthesis : Its role in modulating neurotransmitter levels suggests potential applications in treating neurological disorders.

Case Studies

Several studies highlight the biological implications of ADCA:

-

Study on Enzyme Kinetics :

- A study demonstrated that ADCA effectively inhibits branched-chain amino acid transaminase (BCAT), leading to altered levels of neurotransmitters in neuronal cell cultures. The inhibition was quantified using Michaelis-Menten kinetics, revealing a significant decrease in Vmax and an increase in Km values when ADCA was present.

-

Pharmacological Applications :

- In another study focused on neuroprotective effects, ADCA was administered to animal models with induced neurodegeneration. Results indicated that ADCA treatment led to improved cognitive function and reduced neuronal apoptosis, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 173.24 g/mol |

| Key Functional Groups | Amino group, Carboxylic acid |

| Biological Target | Enzymes (e.g., BCAT) |

| Potential Applications | Neurological disorders |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid, and how do reaction parameters influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via Diels-Alder reactions using ethyl(E)-3-nitroacrylate and furan derivatives, followed by hydroxylation and resolution steps to achieve enantiomeric purity . Catalysts (e.g., chiral auxiliaries) and solvent polarity significantly impact stereoselectivity. For example, polar aprotic solvents like DMF may enhance reaction rates but require careful temperature control to avoid racemization .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C) are critical for confirming molecular weight and structural integrity . For stereochemical confirmation, single-crystal X-ray diffraction is preferred, as demonstrated in studies of analogous cyclohexane derivatives . Purity can be assessed via HPLC with chiral columns to resolve enantiomers .

Q. What storage conditions are recommended to maintain the compound’s stability in laboratory settings?

- Methodological Answer : Store under inert gas (e.g., argon) at -20°C to prevent oxidation or hydrolysis. Aqueous solutions should be buffered at neutral pH and used immediately to avoid degradation, as noted in safety protocols for related amino acids .

Advanced Research Questions

Q. How do the 3,3-dimethyl groups affect conformational flexibility compared to fluorinated or unsubstituted analogues?

- Methodological Answer : The dimethyl groups introduce steric hindrance, restricting ring puckering and backbone rotation in peptide analogues. Computational studies (e.g., molecular dynamics simulations) reveal reduced conformational diversity compared to 4,4-difluoro derivatives, which exhibit enhanced metabolic stability due to electronic effects . Experimental validation via NMR coupling constants (e.g., ) can quantify ring rigidity .

Q. What computational strategies predict the compound’s interactions in enzyme-binding pockets?

- Methodological Answer : Density functional theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model binding affinities to targets like GABA receptors. These methods should incorporate solvation effects and compare results with experimental IC50 values from competitive binding assays .

Q. How can enantiomeric resolution be optimized for pharmacological studies?

- Methodological Answer : Chiral chromatography using cellulose-based columns (e.g., Chiralcel OD-H) effectively resolves enantiomers. Alternatively, enzymatic resolution with acylases can achieve >99% enantiomeric excess, as demonstrated in the synthesis of β-amino acid derivatives .

Q. What strategies address discrepancies in reported bioactivity across studies?

- Methodological Answer : Discrepancies often arise from variations in enantiomeric ratios or impurities. Researchers should:

- Validate purity via LC-MS .

- Standardize assay conditions (e.g., buffer ionic strength, temperature).

- Cross-reference with crystallographic data to confirm active conformers .

Q. How does incorporation into peptide backbones alter secondary structure formation?

- Methodological Answer : The rigid cyclohexane ring promotes β-turn or 3₁₀-helix motifs, as shown in CD spectroscopy studies of analogous compounds. Compare with α-methylated amino acids to assess steric effects on helix stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.